3-(3-Chloropropanamido)benzofuran-2-carboxamide
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Overview
Description
“3-(3-Chloropropanamido)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves a microwave-assisted Perkin rearrangement reaction and a modified Finkelstein halogen-exchange used to facilitate N-alkylation . Another method involves constructing a complex benzofuran derivative by a unique free radical cyclization cascade .Molecular Structure Analysis
The molecular structure of similar compounds like 3-Aminobenzofuran-2-carboxamide has been analyzed. It has a molecular formula of C9H8N2O2, an average mass of 176.172 Da, and a monoisotopic mass of 176.058578 Da .Chemical Reactions Analysis
Benzofuran derivatives have been found to undergo various chemical reactions. For instance, the condensation of 3-methyl-2-benzofuran carbohydrazide with various substituted benzaldehydes yielded a set of new benzofuran derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 3-Aminobenzofuran-2-carboxamide have been analyzed. It has a molecular formula of C9H8N2O2, an average mass of 176.172 Da, and a monoisotopic mass of 176.058578 Da .Scientific Research Applications
Synthesis and Biological Evaluation
- A series of benzofuran carboxamide derivatives have been synthesized and evaluated for their in vitro antimicrobial, anti-inflammatory, and antioxidant activities . These compounds were characterized using NMR, IR, Mass, and X-ray crystallography, revealing their potential as bioactive chemical entities (Lavanya, Sribalan, & Padmini, 2017).
Microwave-Assisted Synthesis
- A microwave-assisted one-pot parallel approach was used to synthesize a series of benzofuran-2-carboxamides, which were assayed for their in vivo anti-inflammatory, analgesic, and antipyretic activities . Some derivatives exhibited potent activities, highlighting the efficiency of this synthetic method (Xie et al., 2014).
Antimicrobial Screening
- Novel series of benzofuran derivatives integrated with quinoline, pyrazole, and other moieties were synthesized and shown to have excellent yields . These compounds underwent in vitro antibacterial activity screening against pathogenic bacteria, demonstrating their potential as therapeutic agents (Idrees et al., 2020).
Molecular Docking and Biological Activities
- Studies on the structural optimization, molecular docking analysis , and electronic and vibrational properties of benzofuran-carboxylic acids derivatives have been conducted. These studies include analysis of weak intermolecular interactions, nonlinear optical properties, and molecular electrostatic potential, aiming to understand the molecule's reactivity and its inhibitor effect against cancer and microbial diseases (Sagaama et al., 2020).
Antiproliferative and Cell Death Mechanisms
- Novel benzofuran-2-carboxamides have been synthesized and evaluated for their antiproliferative effects on tumor cell lines . The study found that certain compounds exerted selective effects and induced apoptosis, highlighting the compounds' potential in cancer therapy (Hranjec et al., 2013).
Mechanism of Action
Future Directions
Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Many of the described benzofurans are promising candidates for development as anticancer agents . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .
properties
IUPAC Name |
3-(3-chloropropanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c13-6-5-9(16)15-10-7-3-1-2-4-8(7)18-11(10)12(14)17/h1-4H,5-6H2,(H2,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYVXKURXCOHQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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